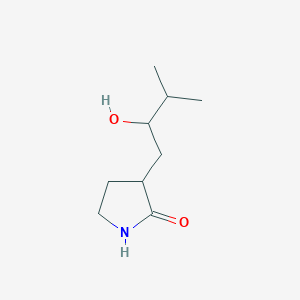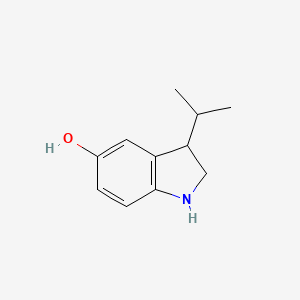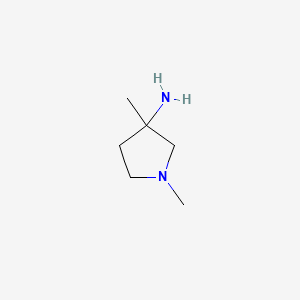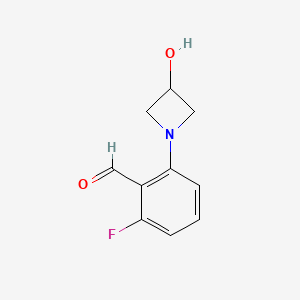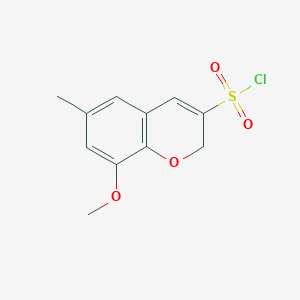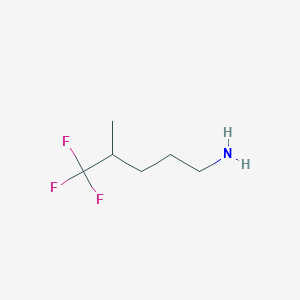
5,5,5-Trifluoro-4-methylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoro-4-methylpentan-1-amine is an organic compound with the molecular formula C6H12F3N It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentane chain, with an amine group at the first carbon and a methyl group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-methylpentan-1-amine typically involves the introduction of trifluoromethyl groups into the pentane chain. One common method is the reaction of 4-methylpentan-1-amine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Trifluoro-4-methylpentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
5,5,5-Trifluoro-4-methylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5,5-Trifluoro-4-methylpentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoro-4-methylpentan-2-amine: Similar structure but with the amine group at the second carbon.
5,5,5-Trifluoro-2-methylpentan-1-amine: Similar structure but with the methyl group at the second carbon.
1-Pentanamine, 5,5,5-trifluoro-4-methyl-: Another name for the same compound.
Uniqueness
5,5,5-Trifluoro-4-methylpentan-1-amine is unique due to the specific positioning of the trifluoromethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of three fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12F3N |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
5,5,5-trifluoro-4-methylpentan-1-amine |
InChI |
InChI=1S/C6H12F3N/c1-5(3-2-4-10)6(7,8)9/h5H,2-4,10H2,1H3 |
Clave InChI |
LWQFNLLJBHTBKP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


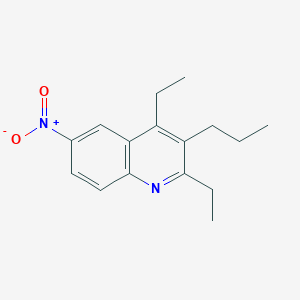
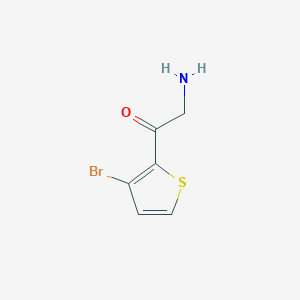
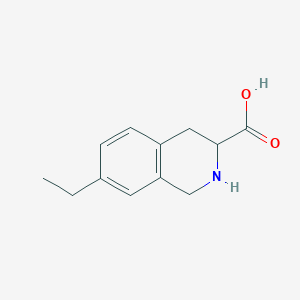
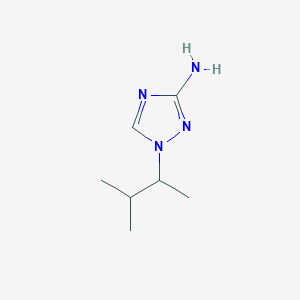
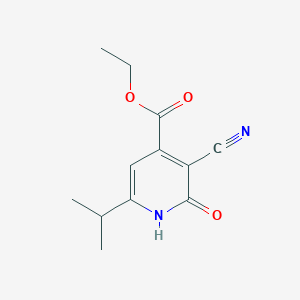
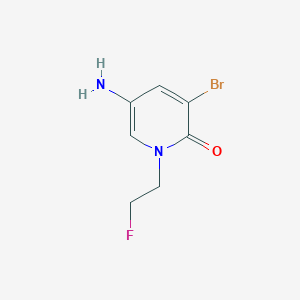
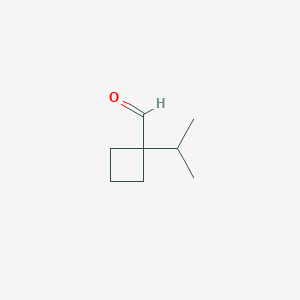
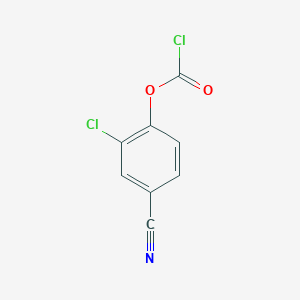
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
